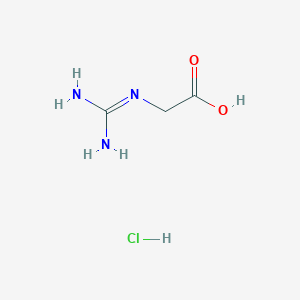

Glycocyamine hydrochloride

Übersicht

Beschreibung

Glycocyamine hydrochloride, also known as guanidinoacetate hydrochloride, is a derivative of glycocyamine. Glycocyamine is a metabolite of glycine, where the amino group has been converted into a guanidine group. This compound is significant in the biosynthesis of creatine, a crucial molecule for energy storage in muscle and brain tissues. This compound is used as a dietary supplement and in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycocyamine hydrochloride can be synthesized through several methods:

Reaction of Cyanamide with Glycine: This method involves the reaction of cyanamide with glycine in an aqueous solution to form glycocyamine, which is then converted to its hydrochloride salt.

Guanylation of Glycine: Glycine can be converted to glycocyamine using guanylation agents such as S-methylisothiourea or O-alkylisoureas.

Industrial Production Methods:

Catalytic Oxidation: Recent patents describe the synthesis of glycocyamine by catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution.

Types of Reactions:

Substitution: The guanidine group in this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used for oxidation reactions.

Nucleophiles: Nucleophiles like ammonia or amines can be used in substitution reactions involving the guanidine group.

Major Products:

Wissenschaftliche Forschungsanwendungen

Glycocyamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of creatine and other guanidine derivatives.

Biology: this compound plays a role in the study of amino acid metabolism and energy storage mechanisms.

Industry: this compound is used as a feed additive in poultry farming to enhance growth and productivity.

Wirkmechanismus

Glycocyamine hydrochloride exerts its effects primarily through its conversion to creatine. The enzyme guanidinoacetate N-methyltransferase catalyzes the methylation of glycocyamine to form creatine. Creatine then participates in the phosphocreatine system, which is crucial for the rapid regeneration of adenosine triphosphate (ATP) in muscle and brain tissues . This process is vital for maintaining energy homeostasis during high-demand activities.

Vergleich Mit ähnlichen Verbindungen

Creatine: Glycocyamine hydrochloride is a direct precursor to creatine.

Dimethylglycine: Dimethylglycine is another derivative of glycine but has different metabolic roles compared to this compound.

Uniqueness: this compound is unique due to its role as a precursor to creatine, making it essential for studies related to energy metabolism and creatine deficiency disorders. Its ability to enhance growth in poultry farming also sets it apart from other similar compounds .

Biologische Aktivität

Glycocyamine hydrochloride, also known as guanidinoacetate, is a significant metabolite of glycine and serves as a precursor to creatine. Its biological activity has garnered interest due to its potential implications in various metabolic processes, particularly in muscle physiology and energy metabolism. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Glycocyamine is synthesized primarily in the kidneys through the transfer of a guanidine group from L-arginine to glycine, catalyzed by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . Subsequently, glycocyamine is methylated to form creatine via the action of guanidinoacetate N-methyltransferase (GAMT). This metabolic pathway highlights the importance of glycocyamine in creatine biosynthesis, which is crucial for energy metabolism in muscle cells.

Biological Functions

- Creatine Synthesis : Glycocyamine is a direct precursor to creatine, which plays a vital role in energy storage and supply within muscle tissues. Creatine facilitates ATP regeneration during high-intensity exercise, thereby enhancing physical performance .

- Insulinotropic Effects : Research indicates that glycocyamine may have insulin-stimulating properties. Early studies demonstrated that dietary intake of glycocyamine could lower blood glucose levels in both diabetic and non-diabetic individuals . This effect may be mediated through its influence on insulin secretion and glucose metabolism.

- Methyl Group Dynamics : The metabolism of glycocyamine can lead to a depletion of methyl groups due to its conversion to creatine. Elevated homocysteine levels have been observed with high doses of glycocyamine, which may contribute to cardiovascular issues . This relationship underscores the need for careful dosing when considering glycocyamine supplementation.

Table 1: Summary of Key Studies on this compound

| Study | Focus | Key Findings |

|---|---|---|

| Borsook & Borsook (1951) | Insulinotropic effects | Reported a moderate decrease in blood glucose levels with GAA supplementation over 6-10 months. |

| Higgins et al. (1952) | Glucose tolerance | Found improvements in glucose tolerance among arthritis patients taking GAA for 42 days. |

| Ostojic et al. (2013) | Safety profile | No significant liver damage biomarkers after GAA consumption; however, caution advised regarding liver fat content. |

| EFSA Panel (2016) | Homocysteine levels | Significant elevation of homocysteine observed at high doses (>4.5 g/kg feed) in animal studies. |

Case Study: Effects on Cattle Metabolism

A study involving Holstein heifers examined the effects of post-ruminal supplementation of glycocyamine on creatine synthesis and plasma homocysteine concentrations. Results indicated that supplementation increased plasma creatine levels significantly while also affecting nitrogen retention positively when combined with methionine . However, increased doses without methionine led to elevated homocysteine levels, suggesting a dose-dependent relationship.

Potential Therapeutic Applications

This compound has potential applications in clinical nutrition and sports medicine due to its role in enhancing muscle performance and metabolic health:

- Muscle Growth : By stimulating insulin and insulin-like growth factor-1 (IGF-1) secretion, glycocyamine may promote muscle protein synthesis and growth .

- Chronic Disease Management : Its ability to improve glucose tolerance suggests potential benefits for managing diabetes and related metabolic disorders .

Safety and Side Effects

Despite its benefits, glycocyamine supplementation should be approached cautiously due to potential side effects such as nausea, stomach discomfort, and increased serum creatinine levels . Long-term high-dose consumption may lead to elevated homocysteine levels, which are associated with cardiovascular risks.

Eigenschaften

IUPAC Name |

2-(diaminomethylideneamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOMCDWWEZZWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480387 | |

| Record name | SBB056471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-20-3 | |

| Record name | Glycocyamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SBB056471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOCYAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.